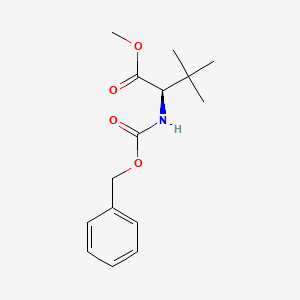
methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its complex structure, which includes a phenylmethoxycarbonylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of esters compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions often use reagents such as Grignard reagents or organolithium compounds.
Major Products
Scientific Research Applications
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The phenylmethoxycarbonylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a similar structure but lacking the phenylmethoxycarbonylamino group.
Methyl 2-methylbutanoate: Another ester with a branched alkyl chain but without the phenylmethoxycarbonylamino group.
Methyl 2-phenylbutanoate: Contains a phenyl group but differs in the position and nature of the substituents.
Uniqueness
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
DKFCAJVCJLEMTJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
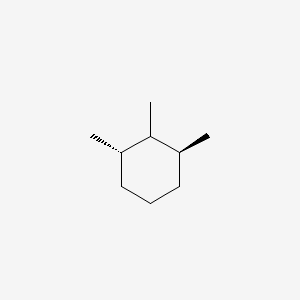
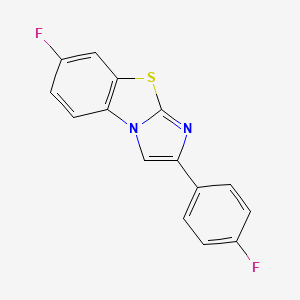
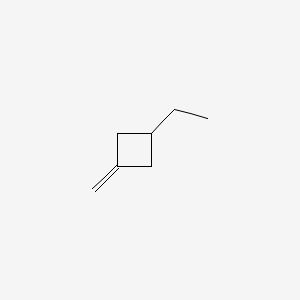



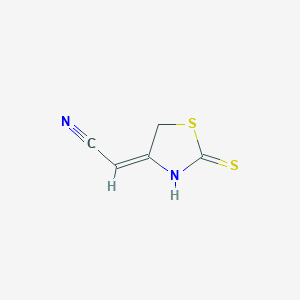
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
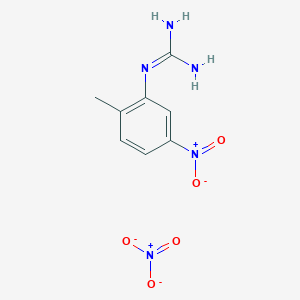
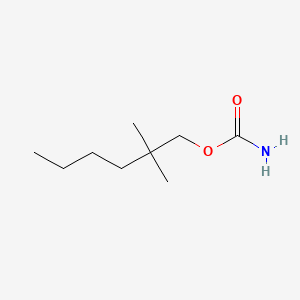
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

